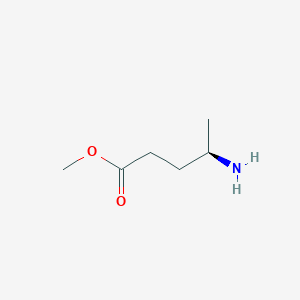
(R)-Methyl 4-aminopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 4-aminopentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is an ester of 4-aminopentanoic acid, also known as gamma-aminovaleric acid. This compound is of significant interest in various fields, including pharmaceuticals, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-Methyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of ®-4-aminopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of ®-methyl 4-nitropentanoate using hydrogen gas and a palladium catalyst to yield ®-methyl 4-aminopentanoate.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 4-aminopentanoate often involves the use of biocatalysts. For example, an engineered glutamate dehydrogenase from Escherichia coli can be used to convert levulinic acid into ®-4-aminopentanoic acid, which is then esterified to produce ®-Methyl 4-aminopentanoate .
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted esters.
Applications De Recherche Scientifique
®-Methyl 4-aminopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is investigated for its potential use in developing drugs for treating central nervous system disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Methyl 4-aminopentanoate involves its interaction with specific molecular targets. It can act as a precursor for neurotransmitters or other biologically active molecules. The pathways involved include enzymatic conversions that lead to the formation of active compounds that exert physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-aminopentanoic acid
- (S)-Methyl 4-aminopentanoate
- ®-Methyl 3-aminopentanoate
Uniqueness
®-Methyl 4-aminopentanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
methyl (4R)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
Clé InChI |
NHMQROWVIOFGNH-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)N |
SMILES canonique |
CC(CCC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


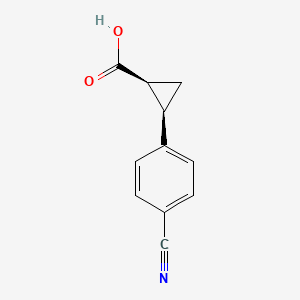
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
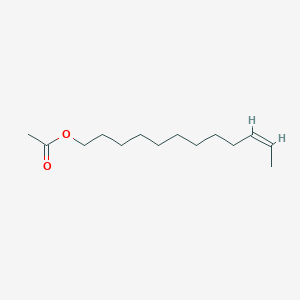
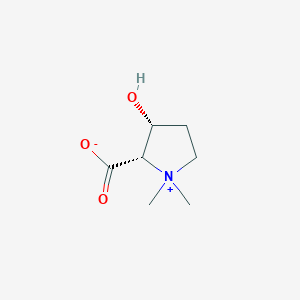
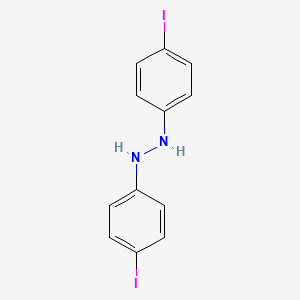
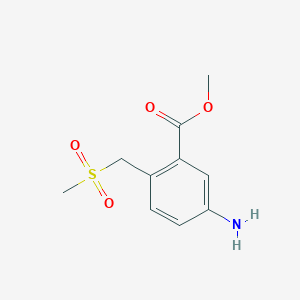
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
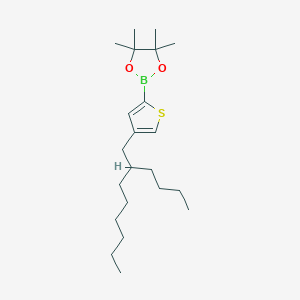
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
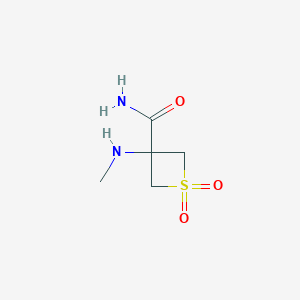
amino]benzoic acid](/img/structure/B15200078.png)
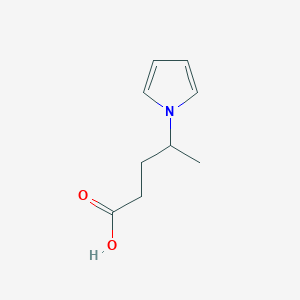
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
